REACTION_CXSMILES
|
[C:1]1([CH:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:15][CH2:16][CH:17]1[CH2:19][O:18]1>CO>[ClH:15].[CH:7]([N:8]1[CH2:19][CH:17]([OH:18])[CH2:16]1)([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
2737 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1330 g
|
Type
|
reactant
|
Smiles
|
ClCC1OC1
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the initial addition a slight endotherm
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
before being warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was first cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (4 L)
|
Type
|
CUSTOM
|
Details
|
to give the first crop of the crude desired product (1516 g)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting semisolid was diluted with acetone (1 L)
|
Type
|
FILTRATION
|
Details
|
This solid was then collected by filtration
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 g | |
YIELD: CALCULATEDPERCENTYIELD | 5.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |